8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione -

8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-4528913
CAS Number:
Molecular Formula: C22H27ClN6O3
Molecular Weight: 458.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Substituted purine-2,6-diones are a class of organic compounds characterized by a purine ring core with two ketone groups at the 2 and 6 positions and various substituents at other positions. These compounds are frequently investigated in medicinal chemistry due to their diverse pharmacological properties. For instance, they have demonstrated potential as antiarrhythmic agents [], neuroprotective agents [], α‐glucosidase inhibitors [], and antihistamines []. The specific pharmacological activity exhibited by a particular purine-2,6-dione derivative is highly dependent on the nature and position of the substituents on the core structure.

Synthesis Analysis

The synthesis of substituted purine-2,6-diones generally involves multi-step procedures. While the specific synthesis route for the query molecule is unknown, the provided literature offers examples of common strategies employed for similar compounds. For example, one approach involves reacting theophylline (1,3-dimethylxanthine) with chloroacetyl chloride to introduce a chloroacetyl group at position 7 of the purine ring []. Subsequent reactions with substituted piperazines can then introduce further diversity to the molecule []. Another study describes the synthesis of usnic acid derivatives using the Dakin oxidative method, resulting in compounds with enhanced α‐glucosidase inhibitory activity compared to the parent compound [].

Molecular Structure Analysis

While the precise molecular structure of the query molecule is unavailable, it is anticipated to share similarities with other substituted purine-2,6-diones. These molecules typically possess a planar purine ring system with various substituents attached. The specific arrangement and properties of these substituents contribute to the overall three-dimensional structure and influence the molecule's interactions with biological targets. Computational techniques, such as molecular modeling and docking studies, are often employed to predict and analyze the structural features of these molecules [].

Applications

    Parkinson's Disease Research: Compounds like KW-6002, an adenosine A2A receptor antagonist, have shown promise in preclinical models of Parkinson's disease, highlighting the potential of this class of compounds as therapeutic agents for neurodegenerative disorders [].

    Antidiabetic Drug Development: Derivatives of usnic acid, which share structural similarities with purine-2,6-diones, have demonstrated potent α-glucosidase inhibitory activity, suggesting their potential as antidiabetic agents [].

    Antihistamine Development: Research has led to the identification of xanthinyl-substituted piperazinyl and piperidinyl derivatives with potent antihistamine activity, paving the way for the development of new drugs for allergic conditions [].

    Cardiovascular Research: Substituted purine-2,6-diones have shown antiarrhythmic and hypotensive activities, highlighting their potential for treating cardiovascular diseases [].

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description: This compound, denoted as compound 2 in its respective study, served as a central molecule in investigating cardiovascular activity. It exhibited strong prophylactic antiarrhythmic effects.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-8-(2-morpholin-4-yl-ethylamino)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound, designated as compound 15 in its study, also displayed potent prophylactic antiarrhythmic properties.

Relevance: While this compound shares the piperazine ring system found in 8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione, it lacks the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core. The researchers' interest in this compound stemmed from its structural similarity to polycyclic piperazinyl imide serotonergic agents. The exploration of this compound led to the development of the xanthinyl-substituted piperazinyl and piperidinyl derivatives, aiming to retain H1-antagonist activity while mitigating antidopaminergic effects.

7-[3-[4-(Diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-pyrine-2,6-dione (WY-49051)

Compound Description: Identified as compound 24 in its respective research, WY-49051 emerged as a potent and orally active H1-antagonist with a long duration of action and a favorable central nervous system profile.

Relevance: While structurally distinct from 8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione, WY-49051 shares the common feature of a substituted piperidine ring. This compound exemplifies the exploration of alternative heterocyclic systems, shifting from piperazine to piperidine while maintaining potent H1-antagonist activity.

Properties

Product Name

8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione

Molecular Formula

C22H27ClN6O3

Molecular Weight

458.9 g/mol

InChI

InChI=1S/C22H27ClN6O3/c1-14(15(2)30)29-18(24-20-19(29)21(31)26(4)22(32)25(20)3)13-27-8-10-28(11-9-27)17-7-5-6-16(23)12-17/h5-7,12,14H,8-11,13H2,1-4H3

InChI Key

ZQWOMGFRLCGYSS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.